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Compound of Interest

Compound Name: 1-methyl-1H-indol-6-amine

Cat. No.: B155859

1-methyl-1H-indol-6-amine is a heterocyclic amine belonging to the indole family. While not a
final drug product itself, it represents a crucial "privileged scaffold" in medicinal chemistry. Its
rigid, bicyclic structure, combined with the strategic placement of a nucleophilic amine group
and an N-methylated pyrrole ring, makes it a highly valuable building block for synthesizing
more complex, biologically active molecules.[1][2] The indole core is a recurring motif in
numerous natural products and pharmaceuticals, known to interact with a wide array of
biological targets.[3] This guide provides an in-depth examination of its chemical properties,
synthesis, characterization, and safe handling, designed to empower researchers in leveraging
this versatile intermediate for drug discovery and development.

Section 1: Chemical Identity and Physicochemical
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful
application in research and development. 1-methyl-1H-indol-6-amine is identified by the CAS
Number 135855-62-8.[4] The N-methylation distinguishes it from its parent, 6-aminoindole,
altering its solubility, hydrogen bonding potential, and metabolic stability, which are critical
considerations in drug design.

Structural and Molecular Data

The core structure consists of a fused benzene and N-methylated pyrrole ring, with an amine
substituent at the 6-position of the benzene ring.
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Caption: Chemical structure of 1-methyl-1H-indol-6-amine.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this compound,
essential for planning reactions, purification, and formulation.

Property Value Source

CAS Number 135855-62-8 [4][5]

Molecular Formula CoH1oN2 [41[5]

Molecular Weight 146.19 g/mol [4]

IUPAC Name 1-methyl-1H-indol-6-amine [4]

Canonical SMILES CN1C=CC2=C1C=C(C=C2)N [4]

InChiKey MTZOSTDWLSSPHA- 4]
UHFFFAOYSA-N

Physical Form Solid or Semi-solid

Purity (Typical) >95-98% [1]

2-8°C, sealed in dry, dark

Storage Temp.
place

Section 2: Synthesis and Purification

The synthesis of 1-methyl-1H-indol-6-amine is not commonly detailed as a final product but
as an intermediate. The most logical and field-proven approach involves a two-step sequence
starting from a commercially available precursor, 6-nitro-1H-indole. This strategy offers high
yields and a straightforward purification process.

Causality of the Synthetic Strategy:

» N-Methylation First: The indole nitrogen is significantly more acidic and nucleophilic than the
aromatic nitro group, allowing for selective methylation at the N1 position. Performing this
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step first prevents potential side reactions that could occur if the reactive 6-amino group
were already present.

» Nitro Group Reduction: The reduction of the nitro group to an amine is a classic and highly
efficient transformation. Catalytic hydrogenation is preferred as it is a clean reaction,
producing water as the only byproduct and typically affording a high-purity product after
simple filtration and solvent removal.

Caption: General workflow for the synthesis of 1-methyl-1H-indol-6-amine.

Protocol 2.1: Representative Synthesis

This protocol is a representative methodology based on standard organic chemistry
transformations for indole derivatives. Researchers should perform their own optimization.[6][7]

Step 1: N-Methylation of 6-Nitro-1H-indole

e To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous dimethylformamide
(DMF) under a nitrogen atmosphere at 0°C, add a solution of 6-nitro-1H-indole (1.0 eq.) in
DMF dropwise.

» Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and
stir for an additional 1 hour until gas evolution ceases.

o Cool the mixture back to 0°C and add methyl iodide (CHsl, 1.1 eq.) dropwise.
 Allow the reaction to warm to room temperature and stir overnight.

» Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC)
until the starting material is consumed.

e Quench the reaction carefully by the slow addition of water. Extract the product with ethyl
acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2S0Oa4),
and concentrate under reduced pressure to yield crude 1-methyl-6-nitro-1H-indole. This
intermediate can often be used in the next step without further purification.
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Step 2: Reduction of 1-Methyl-6-nitro-1H-indole
e Dissolve the crude 1-methyl-6-nitro-1H-indole (1.0 eq.) in methanol or ethanol.
e Add palladium on carbon (Pd/C, 10 mol%) to the solution.

o Place the reaction mixture under a hydrogen (Hz) atmosphere (balloon or Parr shaker) and
stir vigorously at room temperature.

» Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the nitro-
intermediate and the appearance of a new, UV-active spot corresponding to the amine
product indicates progression.

» Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C
catalyst, washing the pad with additional methanol.

o Concentrate the filtrate under reduced pressure to yield the crude 1-methyl-1H-indol-6-
amine.

Purification:

» Purify the crude product by flash column chromatography on silica gel, using a gradient of
ethyl acetate in hexanes or dichloromethane/methanol as the eluent system to afford the
final product.

 Final Validation: Confirm the structure and purity of the final compound using the analytical
methods described in Section 3.

Section 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability
of the compound before its use in further synthetic steps or biological assays.

Caption: A standard analytical workflow for compound validation.

Key Characterization Techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o H NMR: Provides definitive information about the electronic environment and connectivity
of protons. Expected signals would include distinct aromatic protons on the indole ring, a
singlet for the N-methyl group (approx. 3.7 ppm), and a broad singlet for the -NHz protons.

o 183C NMR: Confirms the carbon skeleton of the molecule. The number of signals should
correspond to the number of unique carbon atoms in the structure.

e Mass Spectrometry (MS):

o Used to confirm the molecular weight of the compound. High-Resolution Mass
Spectrometry (HRMS) is employed to confirm the elemental composition, typically by
observing the protonated molecular ion [M+H]*.[7] For CoH10Nz, the expected exact mass
is approximately 146.0844.[4]

e High-Performance Liquid Chromatography (HPLC):

o The primary method for determining the purity of the final compound. A reversed-phase
C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or
trifluoroacetic acid) is a standard choice. Purity is determined by integrating the area of the
product peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).

Section 4: Applications in Medicinal Chemistry and
Drug Discovery

The true value of 1-methyl-1H-indol-6-amine lies in its utility as a versatile synthetic
intermediate.[1] The 6-amino group serves as a key functional handle for introducing diversity
and building molecular complexity.

Rationale for Use:

¢ Nucleophilic Handle: The primary amine at the 6-position is a potent nucleophile, readily
participating in reactions like amide bond formation, reductive amination, and sulfonamide
synthesis.[8] This allows for the straightforward attachment of various side chains,
pharmacophores, or solubilizing groups.

o Scaffold for Bioisosteric Replacement: In drug design, indole-based scaffolds are often used
as bioisosteres for other aromatic systems. This compound provides a specific vector for
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exploring structure-activity relationships (SAR) at the 6-position.[9]

e Precursor for Fused Ring Systems: The amine group can be used as a starting point to
construct additional fused heterocyclic rings, leading to novel polycyclic scaffolds with unique
pharmacological properties.[10]

Documented Therapeutic Areas: While this specific intermediate is not a drug, related 6-
aminoindole structures have been incorporated into molecules targeting a range of diseases,
including:

e Oncology: As precursors for kinase inhibitors and compounds that interact with DNA G-
quadruplexes.[6][9]

* Neurological Disorders: The indole scaffold is central to neurotransmitters like serotonin,
making its derivatives relevant for developing agents targeting CNS receptors, such as 5-HT
agonists.[11]

» Antimicrobial Agents: Fused heterocyclic systems derived from aminoindoles have shown
potential as antimicrobial agents.[12]

Section 5: Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. 1-methyl-1H-
indol-6-amine is classified as hazardous, and all handling should be performed in accordance
with the Safety Data Sheet (SDS).

GHS Hazard Classification
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Pictogram GHS Code Hazard Statement Source

H302: Harmful if

alt text GHS07 [4]
swallowed.

H315: Causes skin

4
irritation. 4
H318/H319: Causes
serious eye [41[13]
damage/irritation.
H335: May cause

[4]

respiratory irritation.

Protocol 5.1: Safe Handling and Storage

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
nitrile gloves, and chemical safety goggles.[14][15]

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to
avoid inhalation of dust or vapors.[16]

Handling: Avoid direct contact with skin and eyes.[14] Do not eat, drink, or smoke in the
laboratory. Wash hands thoroughly after handling.[16]

Spill Response: In case of a spill, collect the material using an absorbent pad and dispose of
it as hazardous chemical waste. Ensure the area is well-ventilated.

First Aid:

o Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated
clothing.[14]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Seek immediate medical attention.[14]

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[15]
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o Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16]

o Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place,
preferably refrigerated at 2-8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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